(2S)-2-Ethynyloxane, also referred to as 2-ethynyloxane, is an organic compound characterized by its unique structure that includes a triple bond (ethynyl group) attached to a cyclic ether (oxane). The compound's molecular formula is , and it features a five-membered ring containing one oxygen atom and four carbon atoms. This structure imparts distinctive chemical properties and reactivity patterns compared to other cyclic ethers and alkynes.
The synthesis of (2S)-2-ethynyloxane can be achieved through several methods:
(2S)-2-Ethynyloxane has potential applications in various fields:
Research into interaction studies involving (2S)-2-ethynyloxane is still emerging. Preliminary investigations suggest that its interactions with biological macromolecules could provide insights into its potential therapeutic uses. The compound's ability to form hydrogen bonds due to the ether oxygen may facilitate binding with proteins or enzymes, influencing their activity.
Several compounds share structural similarities with (2S)-2-ethynyloxane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Pentyne | Linear alkyne without ether functionality | |
| 2-Pentyne | Isomeric linear alkyne with different reactivity | |
| Tetrahydrofuran | Cyclic ether without alkyne functionality | |
| 1,3-Dioxolane | Cyclic ether with two oxygen atoms |
Uniqueness of (2S)-2-Ethynyloxane: